molecular formula C14H23BrOSi B1618348 [4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane CAS No. 620600-61-5

[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane

Cat. No.: B1618348
CAS No.: 620600-61-5
M. Wt: 315.32 g/mol
InChI Key: QLDTWFPECLLJRN-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)phenoxydimethylsilane: is an organosilicon compound with the molecular formula C14H23BrOSi. It is characterized by the presence of a bromoethyl group attached to a phenoxy ring, which is further bonded to a tert-butyl-dimethylsilane moiety. This compound is used in various chemical syntheses and has applications in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)phenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

\ \text{4-(2-bromoethyl)phenol} + \text{tert-butyl-dimethylsilyl chloride} \rightarrow \text{[4-(2-Bromoethyl)phenoxydimethylsilane} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4-(2-Bromoethyl)phenoxydimethylsilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group in 4-(2-Bromoethyl)phenoxydimethylsilane can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The phenoxy ring can be subjected to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of ethyl-substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Protecting Groups: 4-(2-Bromoethyl)phenoxydimethylsilane is used as a protecting group for hydroxyl and amino functionalities in organic synthesis.

    Cross-Coupling Reactions: It serves as a precursor in cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Synthesis: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Industry:

    Materials Science: The compound is used in the preparation of silicon-based materials with specific properties, such as hydrophobic coatings and adhesives.

    Polymer Chemistry: It is utilized in the synthesis of functionalized polymers for various applications.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)phenoxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The phenoxy ring can participate in aromatic substitution reactions, while the tert-butyl-dimethylsilane moiety provides steric protection and stability to the molecule.

Molecular Targets and Pathways:

    Nucleophilic Attack: The bromoethyl group is targeted by nucleophiles, leading to substitution reactions.

    Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution, forming various substituted derivatives.

    Silicon Chemistry: The tert-butyl-dimethylsilane group can be involved in silicon-based reactions, contributing to the formation of silicon-oxygen bonds.

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)phenoxydimethylsilane
  • 4-(2-Fluoroethyl)phenoxydimethylsilane
  • 4-(2-Iodoethyl)phenoxydimethylsilane

Comparison:

  • Reactivity: The bromoethyl group in 4-(2-Bromoethyl)phenoxydimethylsilane is more reactive towards nucleophiles compared to the chloroethyl and fluoroethyl analogs due to the better leaving group ability of bromine.
  • Stability: The tert-butyl-dimethylsilane moiety provides similar steric protection and stability across all these compounds.
  • Applications: While all these compounds can be used as protecting groups and in cross-coupling reactions, the specific choice depends on the desired reactivity and the nature of the substituent.

Properties

IUPAC Name

[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDTWFPECLLJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348401
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620600-61-5
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(4-(tert-butyldimethylsilyloxy)phenyl)ethanol (1250 mg, 4.95 mmol) in acetonitrile (50 mL) and diethyl ether (25 mL) was sequentially added triphenylphosphine (3.44 mL, 14.8 mmol), 1H-imidazole (1011 mg, 14.8 μmol), and bromine (765 μl, 14.8 mmol). The clear solution was stirred at 23° C. for 18 h. The mixture was concentrated directly onto silica (20 g) under reduced pressure then purified on 120 grams of silica eluting with 0-5% EtOAc/Hexane. MS (ESI pos. ion) m/z (MH+): 315/317. Calc'd exact mass for C14H23BrOSi: 314. 1H NMR (400 MHz, Chloroform-d) δ ppm 0.19 (s, 6 H) 0.98 (s, 9 H) 3.08 (t, J=7.78 Hz, 2 H) 3.47-3.57 (m, 2 H) 6.78 (d, J=8.53 Hz, 2 H) 7.05 (d, J=8.53 Hz, 2 H).
Quantity
1250 mg
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
1011 mg
Type
reactant
Reaction Step Three
Quantity
765 μL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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